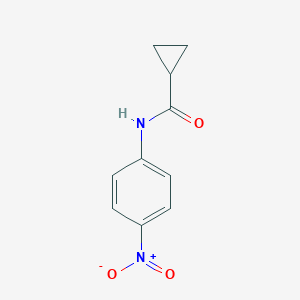![molecular formula C19H16N4O7S2 B322226 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322226.png)
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C19H16N4O7S2 and a molecular weight of 476.5 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the desired quality for commercial use.
化学反应分析
Types of Reactions
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce various oxidized forms of the compound.
科学研究应用
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
相似化合物的比较
Similar Compounds
2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with a chlorine atom instead of a nitro group.
4-nitro-N-(4-sulfamoylphenyl)benzamide: Lacks the additional sulfamoyl group present in the target compound.
Uniqueness
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C19H16N4O7S2 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H16N4O7S2/c20-31(27,28)15-9-7-14(8-10-15)22-32(29,30)16-11-5-13(6-12-16)21-19(24)17-3-1-2-4-18(17)23(25)26/h1-12,22H,(H,21,24)(H2,20,27,28) |
InChI 键 |
MFQLOQXATAGXBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322146.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
![4-[(anilinocarbonyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B322157.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B322160.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322161.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322162.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B322164.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B322166.png)
![2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322168.png)
